molecular formula C27H33B B1594746 Trimesitylborane CAS No. 7297-95-2

Trimesitylborane

Cat. No.: B1594746
CAS No.: 7297-95-2
M. Wt: 368.4 g/mol
InChI Key: FXFWLXFJBVILBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimesitylborane, also known as tris(2,4,6-trimethylphenyl)borane, is a chemical compound with the molecular formula C27H33B. It is a triarylborane, where the boron atom is bonded to three mesityl groups (2,4,6-trimethylphenyl groups). This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical reactions .

Mechanism of Action

Target of Action

Trimesitylborane, also known as Tris(2,4,6-trimethylphenyl)borane, is primarily used as a reducing agent . Its primary targets are molecules that can be reduced or molecules that can form adducts with boron .

Mode of Action

This compound interacts with its targets through a process known as reduction. It donates electrons to other molecules, thereby reducing them . In the case of anion receptors, this compound can form adducts with small anions .

Biochemical Pathways

It is known to be involved in the synthesis of sandwich complexes of this compound and fluoroborate and cyanoborate derivatives . It also plays a role in the Suzuki-Miyaura coupling conditions .

Pharmacokinetics

It is known that this compound is a solid compound with a melting point of 193-195 °c (lit) and is typically stored at 2-8°C .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For example, in the synthesis of sandwich complexes, it reacts with both fluoride and cyanide anions in THF or MeOH to afford the corresponding zwitterionic fluoro - (1-F) and cyano - borate (1-CN) species .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, compounds 1 and 2 synthesized from this compound are hydrolyzed on prolonged exposure to air . Additionally, the reaction of this compound with fluoride anions results in boryl-carbo-fluorane bond cleavage .

Biochemical Analysis

Biochemical Properties

Trimesitylborane plays a significant role in biochemical reactions due to its ability to act as a Lewis acid. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been used in the synthesis of sandwich complexes with fluoroborate and cyanoborate derivatives . These interactions are crucial for understanding the reactivity and stability of this compound in different biochemical environments.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound’s ability to interact with biomolecules can lead to changes in cellular activities, which are essential for understanding its potential therapeutic applications and toxicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s Lewis acidic nature allows it to form stable complexes with various anions, which can influence biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its reactivity can vary depending on the experimental setup .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and safe dosage ranges is essential for potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism. The study of these pathways is crucial for understanding the biochemical properties of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimesitylborane can be synthesized through the reaction of boron trichloride with mesityl magnesium bromide in an ether solvent. The reaction typically proceeds as follows:

BCl3+3C6H2(CH3)3MgBrB(C6H2(CH3)3)3+3MgBrClBCl_3 + 3 C_6H_2(CH_3)_3MgBr \rightarrow B(C_6H_2(CH_3)_3)_3 + 3 MgBrCl BCl3​+3C6​H2​(CH3​)3​MgBr→B(C6​H2​(CH3​)3​)3​+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron trichloride .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Trimesitylborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimesitylborane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: this compound derivatives are studied for their potential use in biological imaging and as probes for detecting specific biomolecules.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug delivery systems and as therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and electronic components

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of three mesityl groups, which provide both steric protection and electronic effects that enhance its stability and reactivity. This makes it a valuable reagent in various chemical reactions and applications .

Properties

IUPAC Name

tris(2,4,6-trimethylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFWLXFJBVILBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302271
Record name Trimesitylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7297-95-2
Record name Trimesitylborane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimesitylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimesitylborane
Reactant of Route 2
Reactant of Route 2
Trimesitylborane
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Trimesitylborane
Reactant of Route 4
Reactant of Route 4
Trimesitylborane
Reactant of Route 5
Reactant of Route 5
Trimesitylborane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimesitylborane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.